![molecular formula C8H13Cl3N2O4 B296041 N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine, also known as TCO-ornithine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of ornithine, which is an amino acid that plays an important role in various biological processes. TCO-ornithine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively investigated.
作用機序
The mechanism of action of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee involves the inhibition of ornithine decarboxylase (ODC), which is an enzyme that catalyzes the conversion of ornithine into putrescine. Putrescine is a polyamine that is involved in various biological processes, including cell growth and differentiation. By inhibiting ODC, N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee can reduce the levels of putrescine in cells, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation. This compound has also been shown to have potential neuroprotective properties, as it can reduce the levels of oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee in lab experiments is its specificity for ODC inhibition, which can allow for the study of the role of polyamines in various biological processes. However, N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee, including the development of new derivatives with improved solubility and specificity for ODC inhibition. Other areas of research include the investigation of the potential applications of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of the mechanisms underlying the neuroprotective properties of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee could lead to the development of new therapies for neurodegenerative disorders.
合成法
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee can be synthesized using different methods, including the reaction of ornithine with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee and triethylammonium chloride. Other methods involve the use of different reagents and solvents, such as 2,2,2-trichloroethanol and pyridine.
科学的研究の応用
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has been used in various scientific research applications, including the development of new drugs and therapies. This compound has been shown to have potential anticancer properties, as it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has also been studied for its potential applications in the treatment of parasitic infections, such as malaria and trypanosomiasis.
特性
分子式 |
C8H13Cl3N2O4 |
|---|---|
分子量 |
307.6 g/mol |
IUPAC名 |
2-amino-5-(2,2,2-trichloroethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C8H13Cl3N2O4/c9-8(10,11)4-17-7(16)13-3-1-2-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15) |
InChIキー |
DQPWALZYJILVJP-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CNC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
C(CC(C(=O)O)N)CNC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

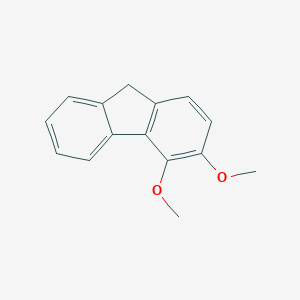
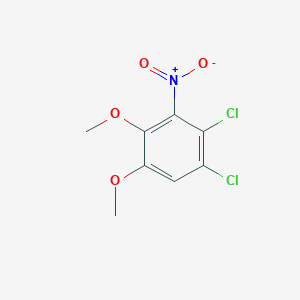
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
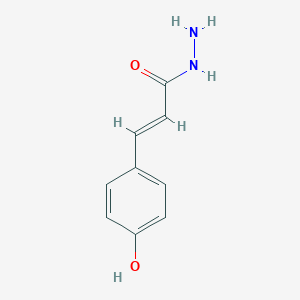

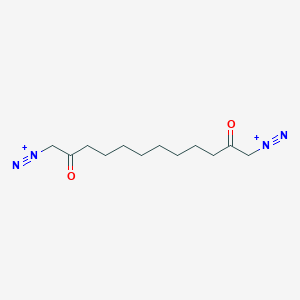
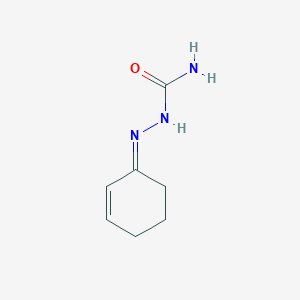
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
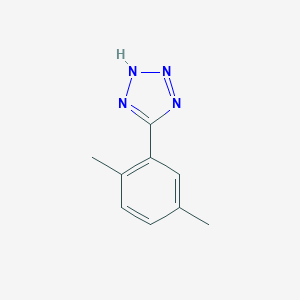
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
